molecular formula C7H11Cl2N3O B13521108 4-(Aminomethyl)pyridine-2-carboxamidedihydrochloride

4-(Aminomethyl)pyridine-2-carboxamidedihydrochloride

Cat. No.: B13521108
M. Wt: 224.08 g/mol
InChI Key: XCQVIYXZDDHPME-UHFFFAOYSA-N
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Description

4-(aminomethyl)picolinamide dihydrochloride , is a chemical compound with the following properties:

    CAS Number: 2551118-07-9

    Molecular Formula: C₇H₉N₃O · 2HCl

    Molecular Weight: 224.09 g/mol

Preparation Methods

Synthetic Routes: The synthetic preparation of 4-(aminomethyl)pyridine-2-carboxamidedihydrochloride involves the following steps:

    Amination of Pyridine Ring: The amination of pyridine with formaldehyde and ammonia leads to the formation of the aminomethylpyridine intermediate.

    Carboxamidation: The aminomethylpyridine intermediate is then reacted with carboxylic acid (e.g., picolinic acid) to form the desired compound.

Industrial Production Methods: While specific industrial production methods may vary, the compound is typically synthesized on a larger scale using similar principles as the laboratory synthesis.

Chemical Reactions Analysis

4-(Aminomethyl)pyridine-2-carboxamidedihydrochloride can undergo various chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the amino group.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions.

    Common Reagents and Conditions: Reagents like acids, bases, and oxidizing agents are commonly used.

    Major Products: The major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in several scientific fields:

    Organic Synthesis: It serves as a versatile building block in organic synthesis.

    Catalysis: It can act as a ligand in metal-catalyzed reactions.

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

Mechanism of Action

The exact mechanism of action for 4-(aminomethyl)pyridine-2-carboxamidedihydrochloride varies based on its specific application. it likely interacts with biological targets through its amino and carboxamide groups.

Comparison with Similar Compounds

While there are no direct analogs, similar compounds include other aminomethylpyridines and picolinamides.

Remember that this compound’s properties and applications may continue to evolve as research progresses

Properties

Molecular Formula

C7H11Cl2N3O

Molecular Weight

224.08 g/mol

IUPAC Name

4-(aminomethyl)pyridine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C7H9N3O.2ClH/c8-4-5-1-2-10-6(3-5)7(9)11;;/h1-3H,4,8H2,(H2,9,11);2*1H

InChI Key

XCQVIYXZDDHPME-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CN)C(=O)N.Cl.Cl

Origin of Product

United States

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